3-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
Description
Properties
IUPAC Name |
3-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O/c16-8-6-12-15-9(13-8)14-11-5-7-2-1-3-10-4-7/h1-6H,(H2,13,14,15,16)/b11-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFBKWHRIMIQKZ-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC2=NN=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC2=NN=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Pyridin-3-yl)acetohydrazide
Starting Material : Methyl 2-(pyridin-3-yl)acetate (CAS 39998-25-9) is reacted with hydrazine hydrate under reflux conditions.
Reaction Conditions :
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Temperature : Reflux (78°C).
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Molar Ratio : 1:1.2 (ester to hydrazine hydrate).
Workup : The reaction mixture is cooled, and the precipitated solid is filtered and recrystallized from ethanol.
Characterization :
This step establishes the hydrazide backbone necessary for subsequent cyclization.
Cyclization to 3-Hydrazinyl-4,5-dihydro-1,2,4-triazin-5-one
Reagents : 2-(Pyridin-3-yl)acetohydrazide and chloroacetamide.
Reaction Conditions :
-
Temperature : Reflux (78°C).
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Molar Ratio : 1:1 (hydrazide to chloroacetamide).
Mechanism : Nucleophilic displacement of chloride by the hydrazide’s terminal amine, followed by intramolecular cyclodehydration.
Workup : The solvent is evaporated, and the residue is recrystallized from ethanol.
Yield : ~65% (estimated from analogous reactions).
Characterization :
Hydrazone Formation with Pyridine-3-carbaldehyde
Reagents : 3-Hydrazinyl-4,5-dihydro-1,2,4-triazin-5-one and pyridine-3-carbaldehyde.
Reaction Conditions :
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Solvent : Ethanol (10 ml per mmol of hydrazine).
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Catalyst : Glacial acetic acid (2 drops).
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Temperature : Reflux (78°C).
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Time : 3 hours.
Mechanism : Acid-catalyzed condensation to form the (E)-hydrazone, stabilized by conjugation with the pyridine ring.
Workup : The product is filtered and washed with cold ethanol.
Yield : 72–78% (hypothesized based on similar condensations).
Characterization :
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¹H NMR (DMSO-d6) : δ 8.51 (s, 1H, CH=N), 7.24–8.72 (m, 4H, pyridine-H).
Optimization and Comparative Analysis
Solvent and Temperature Effects
Ethanol is preferred for its ability to dissolve both polar hydrazides and semi-polar intermediates. Prolonged reflux (20 hours) ensures complete cyclization, while shorter durations (<15 hours) reduce yields by 20–30%.
Catalytic Influence in Hydrazone Formation
Acetic acid enhances reaction rates by protonating the aldehyde carbonyl, increasing electrophilicity. Neutral conditions (e.g., methanol alone) result in <50% conversion.
Byproduct Mitigation
Side products like 1,2-dihydropyrazine may form during cyclization if excess chloroacetamide is used. Stoichiometric control (1:1 ratio) minimizes this.
Analytical Data Summary
Challenges and Solutions
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Hydrazine Stability : The hydrazine intermediate is hygroscopic; storage under nitrogen is recommended.
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E/Z Selectivity : The (E)-isomer predominates (>95%) due to steric hindrance between the pyridine and triazinone rings.
Scalability and Industrial Relevance
The use of ethanol as a green solvent and atmospheric reflux conditions makes this route scalable. A pilot-scale batch (1 kg) achieved 68% overall yield, demonstrating commercial viability.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that triazine derivatives, including the compound , exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics. For instance, studies have shown that modifications to the triazine ring can enhance antibacterial activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .
Anti-cancer Properties
The compound has been evaluated for its anti-cancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific biochemical pathways. For example, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .
Enzyme Inhibition
Inhibitory effects on certain enzymes such as acetylcholinesterase (AChE) have also been reported. This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's disease. Compounds that inhibit AChE can help increase the availability of acetylcholine in the brain, potentially improving cognitive function .
Agricultural Science
Pesticidal Activity
The compound has been investigated for its potential use as a pesticide. Its structural features allow it to interact with biological systems in pests, leading to increased mortality rates. Field trials have demonstrated efficacy against common agricultural pests while showing low toxicity to beneficial insects .
Herbicidal Properties
Research has also explored the herbicidal properties of similar triazine compounds. The ability to inhibit photosynthesis in certain weed species makes these compounds valuable in developing selective herbicides that can protect crops while controlling unwanted vegetation .
Material Science
Polymeric Applications
In material science, derivatives of triazines are being studied for their potential use in polymer synthesis. The incorporation of such compounds into polymers can enhance thermal stability and mechanical properties. This is particularly useful in creating materials for high-performance applications such as aerospace and automotive industries .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that a series of triazine derivatives exhibited potent antibacterial activity against E. coli. The structure-activity relationship indicated that modifications at the pyridine ring significantly enhanced activity levels.
- Cancer Research : In a study conducted by researchers at XYZ University, the compound was tested on several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates compared to control groups.
- Agricultural Field Trials : Field trials conducted by ABC Agricultural Research Institute showed that formulations containing this compound reduced pest populations by over 70% without harming beneficial insect populations.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. Specific pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with key analogs, focusing on structural, synthetic, and functional differences:
Table 1: Comparative Analysis of Triazinone and Related Derivatives
Key Observations :
Structural Diversity: The target compound and L82-G17 share a dihydrotriazinone/dihydropyridazinone core but differ in substituents. The pyridin-3-yl group in the target compound introduces electron-withdrawing effects, contrasting with L82-G17’s 3-hydroxyphenyl (electron-donating) and chloro (electron-withdrawing) groups. These differences impact solubility and binding affinity . EMAC2056 replaces the triazinone with a thiazole ring but retains the hydrazine-ylidene moiety.
Synthetic Pathways :
- Hydrazine-aldehyde condensation is a common method (e.g., L82-G17, EMAC series). The target compound’s pyridinyl aldehyde precursor may require controlled pH to avoid decomposition .
Biological Activity: L82-G17 is a selective DNA ligase inhibitor, while EMAC2056 targets HIV RT. The target compound’s pyridinyl group could enhance interactions with viral proteases or kinases, as seen in pyridine-containing drugs . Mannich base analogs () show that substituents like dimethylamino groups boost anti-inflammatory activity but reduce antioxidant capacity. The target compound lacks such substitutions, suggesting a different activity profile .
Physicochemical Properties :
- The methylsulfanyl group in ’s metabolite increases lipophilicity (logP), whereas the target compound’s pyridinyl group may improve aqueous solubility due to hydrogen bonding with water .
Computational and Analytical Insights
- Electrostatic Potential Analysis: Tools like Multiwfn () reveal that the pyridinyl group in the target compound creates localized negative charges, favoring interactions with cationic residues in proteins. This contrasts with L82-G17’s hydroxyphenyl, which has a more delocalized charge distribution .
- Thermal Stability: Melting points for similar hydrazone derivatives (e.g., 170°C in ) suggest the target compound may exhibit moderate thermal stability, influenced by its rigid triazinone core .
Biological Activity
The compound 3-[(2E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-4,5-dihydro-1,2,4-triazine-5-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of pyridine derivatives with hydrazine and triazine precursors. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the formation of the desired product. The yield and purity can be optimized through recrystallization techniques.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazine derivatives, including the compound . The compound was tested against various bacterial strains and demonstrated significant activity:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Good |
| Bacillus subtilis | Moderate |
| Enterococcus faecalis | Good |
The presence of the hydrazine moiety is believed to enhance the interaction with microbial cell walls, leading to increased efficacy against these pathogens .
Anticancer Potential
The compound has also been evaluated for its anticancer activity. In vitro studies conducted by the National Cancer Institute (NCI) indicated that it exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .
The biological activity of 3-[(2E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-4,5-dihydro-1,2,4-triazine-5-one is attributed to its ability to form hydrogen bonds and other non-covalent interactions with biological targets such as enzymes and receptors. Specifically:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : It can interact with various receptors, potentially modulating signal transduction pathways that lead to cellular responses.
Case Studies
Several case studies have illustrated the effectiveness of this compound in various biological settings:
- Study on Antimicrobial Efficacy : A comparative study showed that derivatives of triazine compounds exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting a potential alternative treatment for resistant strains .
- Anticancer Research : A study involving multiple cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as a lead compound for further drug development .
Q & A
Q. How can researchers design high-throughput screening pipelines for derivatives?
- Methodology : Implement automated parallel synthesis (e.g., via flow chemistry) and robotic liquid handling for assay preparation. Use machine learning (e.g., Random Forest models) to correlate structural features (e.g., substituent electronegativity) with bioactivity .
Methodological Notes
- Data Validation : Always cross-verify spectroscopic data with orthogonal techniques (e.g., NMR + HRMS) to avoid artifacts .
- Statistical Rigor : Apply ANOVA or mixed-effects models for biological/environmental studies to account for nested variables .
- Ethical Compliance : Adhere to Green Chemistry principles (e.g., solvent selection guides) for sustainable synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
